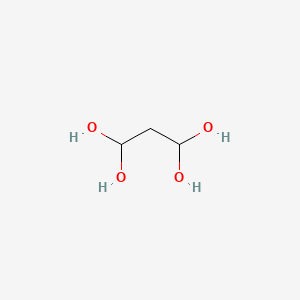
1,1,3,3-Propanetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,3,3-tetrahydroxypropane using suitable reducing agents. Another method includes the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by hydrogenation of the resulting 3-hydroxypropionaldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of intermediates derived from petrochemical feedstocks. The process typically requires high-pressure hydrogenation and the use of metal catalysts such as palladium or nickel to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Propanetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
1,1,3,3-Propanetetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,3,3-Propanetetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
1,3-Propanediol: A diol with two hydroxyl groups, used in the production of polymers and as a solvent.
Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups, widely used in pharmaceuticals, cosmetics, and food industries.
1,1,3,3-Tetrachloropropane: A chlorinated derivative with different chemical properties and applications.
Uniqueness: 1,1,3,3-Propanetetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications, distinguishing it from other similar compounds with fewer hydroxyl groups.
Propriétés
Numéro CAS |
75387-95-0 |
|---|---|
Formule moléculaire |
C3H8O4 |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
propane-1,1,3,3-tetrol |
InChI |
InChI=1S/C3H8O4/c4-2(5)1-3(6)7/h2-7H,1H2 |
Clé InChI |
PRPLPAGUUGVIQN-UHFFFAOYSA-N |
SMILES canonique |
C(C(O)O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


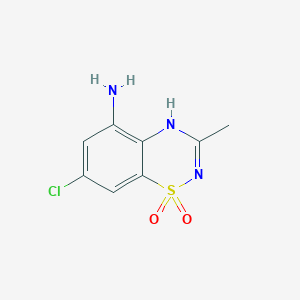

![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)

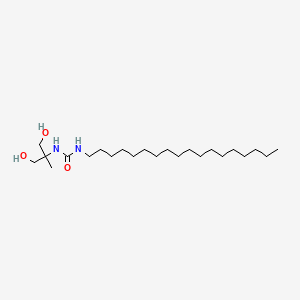
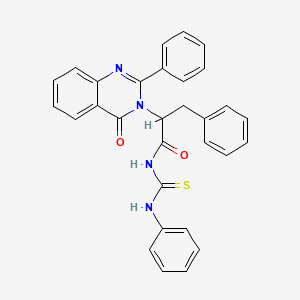
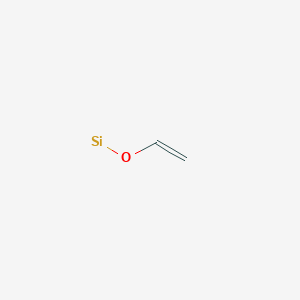
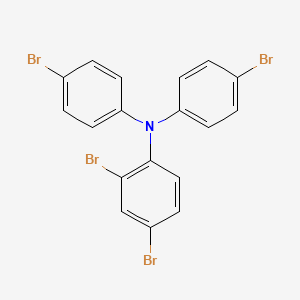
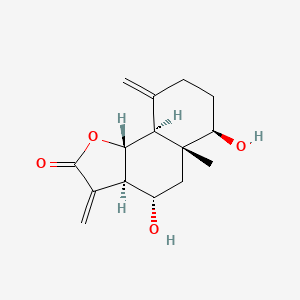
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

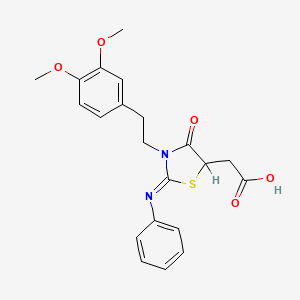
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
